Cas no 588-43-2 (tributyl orthoformate)

tributyl orthoformate 化学的及び物理的性質
名前と識別子
-
- tributyl orthoformate
- Tri-n-butyl orthoformate
- Orthoformic acid tri-n-butyl ester
- 1-(dibutoxymethoxy)butane
- Orthoformic Acid Tributyl Ester
- Tributoxymethane
- 1,1',1''-[Methylidynetris(oxy)]tributane
- TRI(N-BUTOXY)METHANE
- Butane, 1,1',1''-(methylidynetris(oxy))tris-
- 1-(Dibutoxymethoxy)butane #
- 588-43-2
- tri-butylorthoformate
- 1,1',1''-(Methylidynetris(oxy))tributane
- FT-0695992
- AI3-00679
- J-525117
- EINECS 209-618-7
- Orthoformic acid, tributyl ester
- tributoxy-methane
- NSC-8488
- SGJBIFUEFLWXJY-UHFFFAOYSA-
- O0269
- 1,1',1''-(METHYLIDYNETRIS(OXY))TRIS(BUTANE)
- Tributyl orthoformate, >=99.0% (GC)
- D91853
- Butane,1',1''-[methylidynetris(oxy)]tris-
- DTXSID6060422
- SCHEMBL338812
- InChI=1/C13H28O3/c1-4-7-10-14-13(15-11-8-5-2)16-12-9-6-3/h13H,4-12H2,1-3H3
- Orthoformic acid butyl ester
- NSC 8488
- NS00043060
- AKOS015840354
- FT8L7N1BPW
- NSC8488
- UNII-FT8L7N1BPW
- MFCD00015250
- CS-0454025
- Butane, 1,1',1''-[methylidynetris(oxy)]tris-
-
- MDL: MFCD00015250
- インチ: InChI=1S/C13H28O3/c1-4-7-10-14-13(15-11-8-5-2)16-12-9-6-3/h13H,4-12H2,1-3H3
- InChIKey: SGJBIFUEFLWXJY-UHFFFAOYSA-N
- ほほえんだ: CCCCOC(OCCCC)OCCCC
- BRN: 1752526
計算された属性
- せいみつぶんしりょう: 232.20400
- どういたいしつりょう: 232.203845
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 12
- 複雑さ: 105
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 27.7
- ひょうめんでんか: 0
じっけんとくせい
- 密度みつど: 0,872 g/cm3
- ふってん: 247°C(lit.)
- フラッシュポイント: 89°C
- 屈折率: 1.4180
- PSA: 27.69000
- LogP: 3.72010
- じょうきあつ: 0.0±0.5 mmHg at 25°C
tributyl orthoformate セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:warning
- 危害声明: H227-H315-H319
- 警告文: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- セキュリティの説明: S24/25-S23
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- セキュリティ用語:S24/25
- TSCA:Yes
tributyl orthoformate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T900698-0.25ml |
Tributyl Orthoformate |
588-43-2 | 0.25ml |
$ 50.00 | 2022-06-02 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | O0269-25ml |
tributyl orthoformate |
588-43-2 | 95.0%(GC) | 25ml |
¥685.0 | 2022-06-10 | |
TRC | T900698-.5ml |
Tributyl Orthoformate |
588-43-2 | .5ml |
$ 65.00 | 2022-06-02 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-237255-25 ml |
Tributyl orthoformate, |
588-43-2 | 25 ml |
¥323.00 | 2023-09-05 | ||
Ambeed | A693781-500g |
Tributoxymethane |
588-43-2 | 95% | 500g |
$1149.0 | 2024-04-18 | |
A2B Chem LLC | AB79943-1g |
Tributyl orthoformate |
588-43-2 | 95% | 1g |
$58.00 | 2024-04-19 | |
TRC | T900698-2.5mg |
Tributyl Orthoformate |
588-43-2 | 2.5mg |
$ 80.00 | 2022-06-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1524692-25g |
Tributoxymethane |
588-43-2 | 98% | 25g |
¥ǑƼȋ | 2023-07-25 | |
A2B Chem LLC | AB79943-5g |
Tributyl orthoformate |
588-43-2 | 95% | 5g |
$124.00 | 2024-04-19 | |
TRC | T900698-.25ml |
Tributyl Orthoformate |
588-43-2 | .25ml |
45.00 | 2021-07-15 |
tributyl orthoformate 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2 -
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Benzoyl peroxide Solvents: Cyclohexane
tributyl orthoformate Raw materials
tributyl orthoformate Preparation Products
tributyl orthoformate 関連文献
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1. Near IR sensitive unsymmetrical squarainesKock-Yee Law,F. Court Bailey J. Chem. Soc. Chem. Commun. 1990 863
-
2. Purine studies. Part VIII. Formation of alkylthiopurines from 4,5-di-aminopyrimidine- or purine-thiones by means of orthoester–anhydride mixturesRodney J. Badger,Desmond J. Brown,John H. Lister J. Chem. Soc. Perkin Trans. 1 1973 1906
-
3. Influence of aprotic solvents on the O–D stretching band of methan[2H]olAlan G. Burden,Geoffrey Collier,John Shorter J. Chem. Soc. Perkin Trans. 2 1976 1627
-
4. 18O and secondary 2H kinetic isotope effects confirm the existence of two pathways for acid-catalysed hydrolyses of α-arabinofuranosidesAndrew J. Bennet,Michael L. Sinnott,W. S. Sulochana Wijesundera J. Chem. Soc. Perkin Trans. 2 1985 1233
-
Lei Hu,Zhengquan Yan,Hongyao Xu RSC Adv. 2013 3 7667
-
6. A new approach to symmetrical and unsymmetrical photoconductive squarainesKock-Yee Law,F. Court Bailey J. Chem. Soc. Chem. Commun. 1991 1156
-
Mazen Haj Sleiman,Sylvain Ladame Chem. Commun. 2014 50 5288
tributyl orthoformateに関する追加情報
Recent Advances in the Application of Tributyl Orthoformate (588-43-2) in Chemical and Pharmaceutical Research
In recent years, tributyl orthoformate (CAS: 588-43-2) has emerged as a versatile reagent in chemical synthesis and pharmaceutical research. This compound, known for its role as a protecting group and formylation agent, has been increasingly utilized in the development of novel drug candidates and bioactive molecules. The latest studies highlight its significance in facilitating complex organic transformations, particularly in the synthesis of heterocyclic compounds and peptide derivatives.
A recent study published in the Journal of Medicinal Chemistry demonstrated the efficacy of tributyl orthoformate in the synthesis of antiviral agents. Researchers employed this reagent as a key intermediate in the preparation of nucleoside analogs, which showed promising activity against RNA viruses. The study underscored the reagent's ability to enhance yield and purity in multi-step synthetic pathways, making it a valuable tool for pharmaceutical development.
Another significant application of tributyl orthoformate was reported in the field of peptide chemistry. A 2023 paper in Organic Letters detailed its use in the formylation of N-terminal amino acids, a critical step in the synthesis of peptide-based therapeutics. The researchers noted that tributyl orthoformate offered superior selectivity and milder reaction conditions compared to traditional formylation reagents, reducing side reactions and improving overall efficiency.
Beyond its synthetic applications, tributyl orthoformate has also been investigated for its potential in drug delivery systems. A recent patent application described its incorporation into lipid nanoparticles for the targeted delivery of small-molecule drugs. The unique chemical properties of tributyl orthoformate were found to enhance the stability and bioavailability of the encapsulated compounds, opening new avenues for formulation development.
In conclusion, the growing body of research on tributyl orthoformate (588-43-2) underscores its importance in modern chemical and pharmaceutical research. Its versatility as a reagent, coupled with its favorable physicochemical properties, makes it an indispensable tool for scientists working on drug discovery and development. Future studies are expected to further explore its applications in emerging areas such as bioconjugation and prodrug design.
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